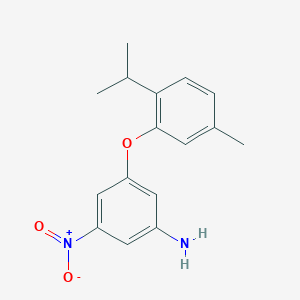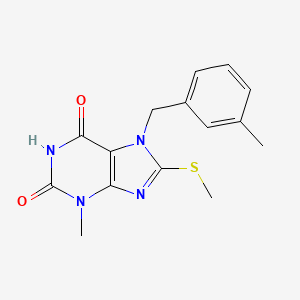![molecular formula C17H18N2O3S B5704887 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine, also known as FTPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is not fully understood. However, studies have suggested that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine exerts its biological effects by modulating various signaling pathways in cells. For example, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antitumor effects, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to reduce oxidative stress and improve mitochondrial function in cells. Furthermore, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to enhance glucose uptake and insulin sensitivity in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antiviral effects, suggesting its potential use in the treatment of viral infections. Further research is needed to explore these potential therapeutic applications of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine.
Synthesis Methods
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can be synthesized by the reaction of 2-furoyl chloride with 4-(phenylthio)acetyl piperazine in the presence of a base such as triethylamine. The reaction leads to the formation of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine as a white crystalline solid. The purity of the synthesized compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages, leading to reduced inflammation and pain. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLXDQIYNZKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furoyl)-4-[(phenylthio)acetyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
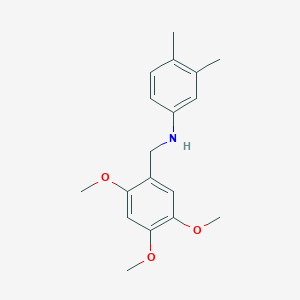
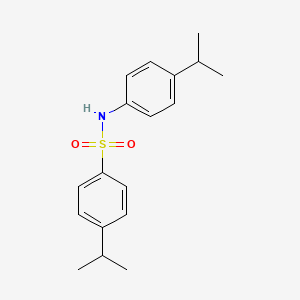

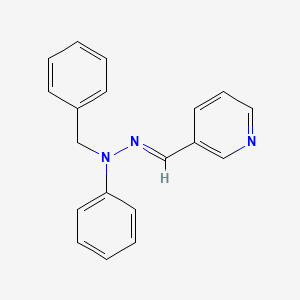


![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
